molecular formula C13H18ClNO2S B4230751 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide

4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No.: B4230751
M. Wt: 287.81 g/mol
InChI Key: CHZIBWZOZWBSAG-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para position and a 2-methylcyclohexyl group attached to the sulfonamide nitrogen. The 2-methylcyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and biological interactions.

Properties

IUPAC Name

4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h6-10,13,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZIBWZOZWBSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide and its derivatives in targeting various cancer cell lines.

  • Mechanism of Action : The compound has shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, particularly in hypoxic conditions. Inhibition of CA IX can lead to reduced tumor growth and increased efficacy of chemotherapeutic agents .
  • Case Studies :
    • A study evaluated several benzenesulfonamide derivatives against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds similar to 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide exhibited significant anti-proliferative effects with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity against cancer cells compared to normal cells .
    • Another investigation into novel benzenesulfonamide derivatives revealed promising cytotoxicity in cervical (HeLa) and colorectal (HCT-116) cancer cell lines, with some compounds inducing apoptosis effectively .

Enzyme Inhibition

The sulfonamide group is well-known for its ability to act as inhibitors for various enzymes, particularly carbonic anhydrases.

  • Selectivity : Compounds derived from 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide have shown selectivity for CA IX over CA II, which is crucial for minimizing side effects while maximizing therapeutic efficacy. The binding interactions were characterized through molecular docking studies, revealing favorable configurations that enhance their inhibitory effects .
  • Antibacterial Properties : Beyond anticancer applications, derivatives of this compound have also been evaluated for their antibacterial properties. For instance, certain analogs demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, highlighting their potential as antimicrobial agents .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide is essential for its development as a therapeutic agent.

  • ADMET Studies : Predictive studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) have shown that selected derivatives possess favorable pharmacokinetic properties, suggesting their viability as drug candidates .

Structural Variations and Their Effects

The structural modifications of benzenesulfonamides can significantly influence their biological activity.

  • Diverse Derivatives : Research has explored various substituents on the benzenesulfonamide core to optimize their anticancer activity. For example, the introduction of different heterocyclic systems has been linked to enhanced cytotoxic effects against specific cancer types .

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer ActivityInhibits tumor growth via CA IX inhibitionIC50 values between 1.52–6.31 μM against breast cancer cells
Enzyme InhibitionSelective inhibition of carbonic anhydrasesHigh selectivity for CA IX over CA II
Antibacterial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteriaEffective against S. aureus and K. pneumoniae
PharmacokineticsFavorable ADMET properties indicating potential as drug candidatesPromising profiles from predictive studies

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets in cells. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. For example, in antimicrobial applications, it can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name N-Substituent Key Functional Groups Reference
4-Chloro-N-(2-methylcyclohexyl)benzenesulfonamide 2-Methylcyclohexyl Chlorobenzene, sulfonamide
4-Chloro-N-(2-naphthyl)benzenesulfonamide 2-Naphthyl Extended aromatic system
4-Chloro-N-(benzyl)benzenesulfonamide Benzyl Flexible alkyl-aryl linker
4-Chloro-N-{3-[(4-fluorophenyl)-phenyl-methoxy]-azetidine-1-carbonyl}-benzenesulfonamide Azetidine-carbamoyl with fluorophenyl Heterocyclic, fluorinated substituent
4-Chloro-N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzenesulfonamide Benzimidazole Heteroaromatic ring

Key Observations :

  • Aromatic vs.
  • Steric Effects : The 2-methylcyclohexyl group introduces greater steric hindrance than benzyl () or azetidine (), which may reduce enzymatic degradation .
  • Electron-Withdrawing Groups : Fluorinated derivatives (e.g., ) exhibit increased metabolic stability due to the electron-withdrawing effects of fluorine .

Insights :

  • High yields (e.g., 88% in ) are achieved using polar aprotic solvents (e.g., acetone) and HPLC purification.
  • The absence of yield data for the target compound suggests further optimization may be required, though analogous methods (e.g., ) imply feasibility.

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy :

  • Sulfonamide SO₂ asymmetric/symmetric stretches appear at 1334–1160 cm⁻¹ across derivatives (), confirming the sulfonamide backbone .
  • N–H stretches (3200–3230 cm⁻¹) are consistent in compounds with free sulfonamide NH groups ().

NMR Spectroscopy :

  • Aromatic protons in 4-chloro-N-(2-naphthyl)benzenesulfonamide resonate at δ 7.08–7.80 ppm (), while benzyl derivatives show alkyl proton signals at δ 4.11 ppm (). The 2-methylcyclohexyl group would likely exhibit cyclohexane ring protons at δ 1.0–2.5 ppm and a methyl group near δ 1.2 ppm .

Melting Points :

  • Derivatives like 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]benzenesulfonamide melt at 177–180°C (), suggesting that the target compound’s melting point may similarly range between 150–200°C due to structural rigidity .

Biological Activity

Overview

4-Chloro-N-(2-methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C13H18ClNO2S. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. The compound’s mechanism of action typically involves the inhibition of key enzymatic pathways by mimicking natural substrates.

The primary mechanism of action for 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide is its ability to inhibit the synthesis of folic acid in bacteria. This inhibition disrupts essential biochemical pathways necessary for bacterial growth and replication. Additionally, the compound interacts with specific molecular targets, which may lead to apoptosis in cancer cells by disrupting their metabolic processes.

Antimicrobial Properties

Research indicates that sulfonamides, including 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide, exhibit significant antimicrobial activity. The compound has been shown to inhibit bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Escherichia coli. Studies have reported that derivatives with similar structures can achieve inhibition rates exceeding 80% at certain concentrations .

Anticancer Activity

In a series of studies, compounds related to 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide have demonstrated promising anticancer effects. For instance, certain analogs have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. The mechanism involves increasing the percentage of annexin V-FITC-positive apoptotic cells significantly compared to control groups .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives against common pathogens. The results indicated that 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide exhibited a notable reduction in bacterial count at concentrations as low as 50 µg/mL, with an inhibition rate comparable to established antibiotics .

Anticancer Mechanism Investigation

In another investigation, researchers focused on the apoptotic effects of sulfonamide derivatives on cancer cell lines. The study revealed that 4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide led to a significant increase in apoptosis markers within treated cells. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Chloro-N-(2-methylcyclohexyl)benzenesulfonamideContains a chlorine atom and a cyclohexyl groupSignificant antimicrobial and anticancer properties
4-ChlorobenzenesulfonamideLacks cyclohexyl groupWeaker antimicrobial activity
N-(2-Methylcyclohexyl)benzenesulfonamideLacks chlorine atomAltered reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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